molecular formula C10H13N5 B1376977 6-(1-Pipérazinyl)imidazo[1,2-b]pyridazine CAS No. 946157-08-0

6-(1-Pipérazinyl)imidazo[1,2-b]pyridazine

Numéro de catalogue B1376977
Numéro CAS: 946157-08-0
Poids moléculaire: 203.24 g/mol
Clé InChI: RWXNJNDHWARRGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” is a chemical compound with the molecular formula C10H13N5 . It’s part of the imidazo[1,2-b]pyridazine family, which has been recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” were not found, imidazo[1,2-a]pyridine analogues have been developed and used as antituberculosis agents .


Molecular Structure Analysis

The molecular structure of “6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” consists of a fused bicyclic 5,6 heterocycle .

Applications De Recherche Scientifique

J’ai effectué une recherche sur les applications de recherche scientifique de la « 6-(1-Pipérazinyl)imidazo[1,2-b]pyridazine », mais malheureusement, il existe peu d’informations disponibles sur les applications spécifiques de ce composé. Les résultats de la recherche fournissent principalement des propriétés chimiques et des informations d’achat .

Analyse Biochimique

Biochemical Properties

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been identified as an inhibitor of the interleukin-17A (IL-17A) cytokine, which is involved in inflammatory responses . By inhibiting IL-17A, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . The compound interacts with the IL-17 receptor, preventing the cytokine from binding and initiating inflammatory signaling pathways.

Cellular Effects

The effects of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of non-small cell lung cancer cells, specifically A549 and H460 cell lines . The compound induces cell cycle arrest at the G1 phase and inhibits the phosphorylation of key signaling proteins such as AKT and S6 . Additionally, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine affects gene expression by modulating the activity of transcription factors involved in cell growth and survival.

Molecular Mechanism

At the molecular level, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine exerts its effects through several mechanisms. It binds to the IL-17 receptor, inhibiting the interaction between IL-17A and its receptor . This binding prevents the activation of downstream signaling pathways that lead to inflammation. Furthermore, the compound has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . By inhibiting mTOR, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can reduce the growth of cancer cells and potentially enhance the efficacy of other therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its potency over extended periods In vitro studies have shown that prolonged exposure to 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can lead to sustained inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory responses and reduces tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and immunosuppression . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which play a key role in its biotransformation . These metabolic processes can influence the compound’s bioavailability and efficacy, highlighting the importance of understanding its pharmacokinetics for therapeutic applications.

Transport and Distribution

The transport and distribution of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, its binding to plasma proteins influences its distribution in the bloodstream and target tissues.

Subcellular Localization

The subcellular localization of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name

6-piperazin-1-ylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXNJNDHWARRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An intimate mixture of 6-chloro-imidazo[1,2-b]pyridazine [6775-88-6] (4.1 g, 26.5 mmol and piperazine [110-85-0] (11.4 g, 132.8 mmol) was heated to 120° C. and stirred as a melt under N2 blanket for 2 h. The cooled reaction was partitioned between water and ethyl acetate, the extract dried (MgSO4), and evaporated to yield 5.6 g of 6-piperazin-1-yl-imidazo[1,2-b]pyridazine which, without purification, was suspended in ethyl acetate (250 mL). To this stirred mixture was added Hunig's base [7087-68-5] (9.6 mL, 55.1 mmol) and di-tert-butyl pyrocarbonate [24424-99-5] (7.2 g, 33.2 mmol). The N2 blanketed mixture was stirred overnight at ambient temperature then partitioned between brine and ethyl acetate. The phase separated extract was dried (CaSO4), evaporated, and crystallized from ethyl acetate/heptane to provide a white crystalline powder, mp. 122-123° C. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.43 (s, 9H) 3.46 (s, 8H) 7.16 (d, J=10.11 Hz, 1H) 7.50 (s, 1H) 7.81-7.94 (m, 2H). 13C NMR (100 MHz, DMSO-d6) δ ppm 28.03, 42.66, 45.42, 79.07, 110.58, 116.43, 125.91, 131.62, 135.77, 153.88, 154.71. LRMS (ESI) m/z 304.2 [(M+H)]+, calc'd for C15H21N5O2: 303.37.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 3
Reactant of Route 3
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 4
Reactant of Route 4
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 5
Reactant of Route 5
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 6
Reactant of Route 6
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.